2-Amino-2-(2,5-dihydroxyphenyl)acetic acid
Description
Historical Discovery and Early Academic Investigations of Dihydroxyphenylacetic Acid Derivatives
Research into dihydroxyphenylacetic acid derivatives has historical roots in the study of catecholamine metabolism. A prominent member of this family is 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine (B1211576). wikipedia.orgnih.gov Early investigations into the metabolic pathways of dopamine were crucial in neuroscience, helping to elucidate the biochemical processes governing neurotransmission and neurodegeneration. nih.gov The identification of DOPAC, formed through the action of monoamine oxidase on dopamine, provided researchers with a vital biomarker for tracking dopamine activity and turnover in the brain. wikipedia.orgnih.gov
These foundational studies established the significance of the dihydroxyphenylacetic acid scaffold in biological systems. Further research expanded to include various isomers and related structures, with investigations into their synthesis, antioxidant properties, and potential roles as catabolites of other significant biological molecules, such as quercetin (B1663063) glycosides. researchgate.net This early work on well-characterized derivatives like DOPAC created the scientific precedent and chemical framework for later interest in less common isomers like 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid.
Evolution of Research Interest in Aryl-Amino Acid Structures
Amino acids are the fundamental building blocks of proteins, a fact that has cemented their importance in biochemistry since their discovery. acs.org The initial focus of research was on the 20 proteinogenic amino acids. However, scientific interest has progressively evolved to include a vast array of non-canonical or "unnatural" amino acids, which feature modifications to their side chains or backbone. monash.edu
Among these, aryl-amino acids—those containing an aromatic ring—have garnered significant attention. This class of compounds is structurally diverse and plays a crucial role in both natural product biosynthesis and synthetic chemistry. monash.eduroyalsocietypublishing.org Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are essential precursors to a multitude of specialized plant metabolites, including lignin, pigments, and defense compounds. royalsocietypublishing.org
The research interest in aryl-amino acids, and more specifically arylglycines (which includes the subject of this article), has been driven by their presence in non-ribosomal peptides, a class of natural products with potent biological activities. monash.edu The unique conformational constraints and potential for electronic interactions imparted by the aryl group make these amino acids valuable components in medicinal chemistry for designing peptides and small molecules with specific therapeutic properties. However, their broader use has sometimes been limited by challenges related to their synthesis. monash.edu
Broader Academic Relevance of this compound within Chemical Biology and Medicinal Chemistry
Within the context of dihydroxyphenylacetic acids and aryl-amino acids, this compound emerges as a molecule of academic interest, although it is less studied than some of its structural isomers. Its structure combines the key features of both parent classes: a dihydroxyphenyl ring and an α-amino acid moiety.
While extensive, specific research on the 2,5-dihydroxy isomer is not widely documented in peer-reviewed literature, its chemical structure suggests potential areas of relevance. The catechol-like dihydroxy substitution on the aromatic ring is a well-known feature in compounds that interact with metal ions or participate in redox chemistry. In medicinal chemistry, aryl-amino acid scaffolds are integral to the synthesis of various therapeutic agents. For instance, the related compound D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid is a key component in the synthesis of the antibiotic Amoxycillin. google.com
Other isomers, such as 3,5-dihydrophenylglycine (Dpg), are recognized as components of natural products. monash.edu The academic relevance of this compound currently lies more in its potential as a synthetic building block and a subject for comparative biochemical studies against its more characterized isomers. Its presence in chemical databases like PubChem indicates its availability for research, which may in the future uncover specific roles in chemical biology or serve as a novel scaffold for medicinal chemistry explorations. nih.gov
Data Tables
Table 1: Properties of 2-Amino-dihydroxyphenyl)acetic Acid Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomer |
| This compound | C₈H₉NO₄ | 183.16 | 2,5-dihydroxy |
| 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid | C₈H₉NO₄ | 183.16 | 3,5-dihydroxy |
| 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | C₈H₉NO₄ | 183.16 | 3,4-dihydroxy |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)5-3-4(10)1-2-6(5)11/h1-3,7,10-11H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLTUAAYZRZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 2 2,5 Dihydroxyphenyl Acetic Acid
Stereoselective Synthesis Approaches for 2-Amino-2-(2,5-dihydroxyphenyl)acetic Acid Isomers
The creation of enantiomerically pure α-arylglycines is a significant challenge in organic synthesis. While specific methods for this compound are not extensively documented, several general strategies for the stereoselective synthesis of arylglycine derivatives can be adapted. These approaches typically rely on asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolution.
One promising catalytic method involves the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex. nih.govacs.org In this approach, a Schiff base derived from glycine (B1666218) and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB), forms a square-planar nickel(II) complex. This complex can then undergo diastereoselective arylation with a suitable aryl halide, such as 1,4-dibenzyloxy-2-bromobenzene (a protected form of the target's phenyl group). Subsequent acidic hydrolysis removes the chiral auxiliary and the metal, yielding the optically active arylglycine. nih.govacs.org
Another catalytic strategy is the direct C-H oxidative cross-coupling of an N-aryl glycine ester with an arylboronic acid, mediated by a chiral palladium(II) catalyst. rsc.orgnih.gov This method allows for the formation of the C-aryl bond with high enantioselectivity. For the synthesis of the target compound, this would involve an N-protected glycine ester and 2,5-dihydroxybenzeneboronic acid, although protecting group compatibility for the hydroxyl groups would be a critical consideration.
Enzymatic resolution offers a powerful alternative for obtaining single enantiomers. A racemic mixture of a protected derivative of this compound could be resolved using specific enzymes. For instance, an enzymatic resolution process has been described for 2-(p-methoxyphenyl)-2-(chloroacetyl-amino)acetic acid, a precursor to a related p-hydroxyphenylglycine derivative. google.com This strategy involves the stereoselective hydrolysis of the N-acyl group or the ester of one enantiomer, allowing for the separation of the two isomers.
| Strategy | Key Reagents/Catalysts | General Principle | Potential Challenges for Target Compound |
|---|---|---|---|
| Asymmetric α-Arylation | Chiral Ni(II)-glycinate complex, Pd catalyst, Aryl bromide | Diastereoselective arylation of a chiral glycine enolate equivalent. nih.govacs.org | Requires synthesis of a protected 2-bromo-1,4-dihydroxybenzene derivative. |
| Asymmetric C-H Arylation | Chiral Pd(II) catalyst, N-aryl glycine ester, Arylboronic acid | Enantioselective coupling of a C-H bond at the α-carbon with a boronic acid. rsc.orgnih.gov | Requires a suitable N-protecting group and compatibility with free hydroxyls on the boronic acid. |
| Enzymatic Resolution | Lipases, Acylases, Proteases | Stereoselective enzymatic transformation (e.g., hydrolysis) of a racemic mixture. google.com | Requires screening for a suitable enzyme and development of a racemic synthesis route for the substrate. |
Derivatization Strategies for Structural Modification and Analog Generation
Structural modification of this compound can be achieved by targeting its three reactive functional groups: the carboxylic acid, the primary amine, and the two phenolic hydroxyls. Selective derivatization necessitates a carefully planned protecting group strategy to mask reactive sites and direct reactions to the desired position. jocpr.comwikipedia.org
The carboxylic acid moiety is a prime site for modification through amidation and esterification. Amide bond formation can be achieved by reacting the amino acid with a primary or secondary amine using standard peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt), activate the carboxyl group to facilitate nucleophilic attack by the amine. researchgate.net
Esterification can be performed under acidic conditions with an alcohol (Fischer esterification) or by using milder methods such as reaction with an alkyl halide in the presence of a non-nucleophilic base. For both amidation and esterification, the amino and hydroxyl groups must be protected to prevent self-condensation or other side reactions. nih.govrsc.org
The two hydroxyl groups on the phenyl ring can be modified through reactions such as O-alkylation or O-acylation. Williamson ether synthesis, involving deprotonation with a base like sodium hydride followed by reaction with an alkyl halide, can be used to form ethers. Acylation to form esters can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Due to the hydroquinone-like nature of the 2,5-dihydroxyphenyl group, these reactions should be carried out under an inert atmosphere to prevent oxidation. The amino acid functionalities would require protection prior to these transformations.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amine (NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) biosynth.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org | |
| Carboxylic Acid (COOH) | Methyl/Ethyl ester | -OMe/-OEt | Saponification (e.g., NaOH, LiOH) |
| Benzyl ester | -OBn | Hydrogenolysis (H₂, Pd/C) wikipedia.org | |
| Phenolic Hydroxyls (OH) | Benzyl ether | -OBn | Hydrogenolysis (H₂, Pd/C) |
| Silyl ether (e.g., TBDMS) | -OTBDMS | Fluoride source (e.g., TBAF) |
The carboxylic acid function of this compound serves as a key handle for its incorporation into various five-membered heterocyclic rings, which are common pharmacophores.
1,3,4-Oxadiazoles: A common route to 2,5-disubstituted 1,3,4-oxadiazoles begins with the conversion of the amino acid's carboxyl group into an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide. This intermediate can then be cyclized with a variety of reagents. For example, reaction of the acyl hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields the 1,3,4-oxadiazole. researchgate.netsemanticscholar.org
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the acyl hydrazide intermediate with a sulfur source like carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized with acid. Alternatively, direct reaction of the amino acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent can lead to 2-amino-5-substituted-1,3,4-thiadiazoles.
Thiazoles: Thiazole (B1198619) rings can be constructed from α-amino acids via the Hantzsch thiazole synthesis or related methods. researchgate.net A modern approach involves the reaction of an N-substituted α-amino acid with thionyl chloride (SOCl₂), which serves as both the carboxylic acid activator and the source of the sulfur atom for the thiazole ring. nih.gov This is followed by intramolecular cyclization and deoxygenation to afford the 2,5-disubstituted thiazole. nih.gov
| Heterocycle | Key Intermediate | Typical Cyclization Reagents | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | Acyl hydrazide | R'COOH / POCl₃ or SOCl₂ | researchgate.netsemanticscholar.org |
| 1,3,4-Thiadiazole | Acyl hydrazide or Carboxylic acid | CS₂ / KOH, then H⁺; or Thiosemicarbazide / H₂SO₄ | mdpi.com |
| Thiazole | N-acyl α-amino acid | Lawesson's reagent; or SOCl₂ / DBU | nih.govnih.gov |
Chemo-enzymatic Synthesis and Biocatalytic Pathways for this compound Analogs
Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally benign routes to chiral amino acids and their analogs. nih.govrjeid.com These strategies leverage the exquisite stereoselectivity of enzymes to establish the chiral center of the target molecule. nih.gov
A plausible biocatalytic retrosynthesis for an analog of the target compound could start from a corresponding α-keto acid, such as 2-oxo-2-(2,5-dihydroxyphenyl)acetic acid. polimi.itrsc.org This keto acid precursor could be synthesized chemically from 2,5-dihydroxybenzaldehyde. The crucial stereoselective amination step can then be performed enzymatically. Transaminases (TAs), for instance, can catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to the keto acid, producing the desired α-amino acid with high enantiomeric excess. researchgate.net Alternatively, amino acid dehydrogenases (AADHs) can perform reductive amination of the α-keto acid using ammonia (B1221849) and a reducing cofactor like NADH or NADPH. polimi.it
Another powerful chemo-enzymatic strategy is the deracemization of a racemic amino acid. This can be achieved using a combination of enzymes. For example, an L-amino acid deaminase could selectively oxidize the L-enantiomer from a racemic mixture to the corresponding α-keto acid. polimi.it Simultaneously, a D-amino acid dehydrogenase or D-transaminase in the same pot could then convert this keto acid intermediate into the D-enantiomer, ultimately transforming the entire racemic mixture into a single desired enantiomer. polimi.it These biocatalytic approaches provide efficient pathways to optically pure non-proteinogenic amino acids that are often difficult to access through traditional chemical synthesis. nih.govfrontiersin.org
| Enzyme Class | Reaction Type | Substrate | Product |
|---|---|---|---|
| Transaminase (TA) | Asymmetric Amination | α-Keto acid + Amino donor | α-Amino acid |
| Amino Acid Dehydrogenase (AADH) | Reductive Amination | α-Keto acid + NH₃ + NAD(P)H | α-Amino acid |
| L-Amino Acid Deaminase (LAAD) | Oxidative Deamination | L-α-Amino acid | α-Keto acid |
| Acylase / Hydrolase | Kinetic Resolution | Racemic N-acyl amino acid or ester | Enantioenriched amino acid + unreacted enantiomer |
Biochemical and Molecular Interactions of 2 Amino 2 2,5 Dihydroxyphenyl Acetic Acid and Its Analogs
Enzyme-Ligand Binding and Inhibition Mechanisms
The unique structural features of 2-amino-2-(2,5-dihydroxyphenyl)acetic acid, combining a catechol ring with an α-amino acid moiety, make it and its analogs compelling subjects for the study of enzyme-ligand interactions. This section explores their engagement with various enzymes, detailing binding modes and mechanisms of inhibition or modulation.
Penicillin acylases (PAs) are enzymes of significant industrial importance, primarily used in the production of semi-synthetic penicillins. The substrate specificity of these enzymes is a critical factor in their application. Research into the substrate requirements of PAs, particularly from bacterial sources like Escherichia coli and Streptomyces lavendulae, reveals that the structure of the acyl group is a primary determinant of binding and catalysis.
Studies on penicillin acylase from Streptomyces lavendulae have shown a preference for hydrophobic acyl moieties. The enzyme efficiently hydrolyzes penicillins with aliphatic side chains, such as penicillin K (octanoyl penicillin), which was identified as the best substrate among those tested. nih.gov Conversely, the enzyme shows poor to no activity towards penicillins with polar substituents in the acyl group. nih.gov This preference for hydrophobicity suggests that the dihydroxyphenyl group of this compound might interact unfavorably with the active site of this particular acylase.
Furthermore, a study on acyl-CoA:6-APA acyltransferase from Penicillium chrysogenum provided a crucial insight: the presence of an amino group in the alpha-position of the acetyl group prevents the molecule from being utilized as a substrate. nih.gov This finding is highly relevant, as this compound possesses such an α-amino group. This structural feature would likely preclude it from acting as a substrate for N-acylation of 6-aminopenicillanic acid (6-APA) by this class of enzymes. While hydroxylated phenylacetic acids were accepted by partially purified enzyme preparations, the purified enzyme did not utilize 2-hydroxyphenyl or 4-hydroxyphenylacetyl-CoA. nih.gov
These findings collectively suggest that this compound is unlikely to be a substrate for common penicillin acylases due to both the polar dihydroxy substitutions and, more critically, the presence of the α-amino group.
Dioxygenase enzymes play a crucial role in the metabolism of aromatic compounds by catalyzing the cleavage of catechol rings. The interaction of dihydroxyphenyl-containing molecules with these enzymes is an area of active investigation. For instance, catechol 2,3-dioxygenase from Pseudomonas putida is known to oxidize catechol and its methylated derivatives. nih.gov
The inhibitory potential of substituted catechols on these enzymes has also been demonstrated. 3-chlorocatechol, for example, acts as a potent noncompetitive or mixed-type inhibitor of catechol 2,3-dioxygenase, leading to the inactivation of the enzyme, likely by removing the essential iron cofactor from the active site. nih.gov This highlights the sensitivity of dioxygenases to the substitution pattern on the catechol ring. While these studies were not performed on an amino acid dioxygenase, they provide a mechanistic framework for how dihydroxyphenyl compounds can interact with and potentially inhibit dioxygenase enzymes. The specific interactions of this compound with amino acid dioxygenases remain a subject for further detailed investigation.
Pyruvate dehydrogenase kinases (PDKs) are critical regulators of glucose metabolism, and their inhibition is a therapeutic strategy for various metabolic diseases. nih.gov Structure-guided drug design has led to the development of potent PDK inhibitors based on a dihydroxyphenyl scaffold. nih.gov
A notable series of inhibitors incorporates a dihydroxyphenyl sulfonylisoindoline core. These compounds were developed by modifying a known Hsp90 inhibitor to specifically target the ATP-binding pocket of PDKs. nih.gov One of the lead compounds, PS10 (2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol), demonstrated inhibition of all four PDK isoforms, with an IC50 of 0.8 μM for PDK2. nih.gov
X-ray crystallography studies of PDK2 in complex with these inhibitors have elucidated their binding mode. The dihydroxyphenyl moiety plays a crucial role in anchoring the inhibitor within the ATP-binding site, forming key interactions with the surrounding amino acid residues. The substitution of a carbonyl group in the parent Hsp90 inhibitor with a sulfonyl group was a key modification that conferred specificity for PDKs. nih.gov
| Compound | Target | IC50 (nM) |
| PS10 | PDK2 | 800 |
| PS8 | PDKs | - |
| Compound 17 | PDK2 | 58 |
This table summarizes the inhibitory activity of selected dihydroxyphenyl sulfonylisoindoline derivatives against Pyruvate Dehydrogenase Kinase (PDK).
The development of these compounds underscores the potential of the dihydroxyphenyl scaffold as a privileged structure for the design of potent and specific PDK inhibitors.
DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial drugs. The GyrB subunit, which possesses ATPase activity, is a particularly attractive target. An innovative approach combining molecular docking with 3D structure-based pharmacophore modeling has led to the discovery of a novel class of DNA gyrase B inhibitors based on a 2-amino-4-(2,4-dihydroxyphenyl)thiazole scaffold. nih.govresearchgate.net
These compounds were identified through an in silico virtual screening campaign, starting from the known GyrB inhibitor, cyclothialidine (B1669526) GR122222X. nih.govresearchgate.net The identified dihydroxyphenyl-thiazole derivatives exhibited low micromolar antigyrase activity. researchgate.net Molecular docking studies revealed that these inhibitors bind to the ATP-binding site of the GyrB subunit, effectively competing with ATP and inhibiting the enzyme's function. The 2,4-dihydroxyphenyl moiety is crucial for this interaction, forming hydrogen bonds and other favorable contacts within the active site. The discovery of these compounds highlights the utility of computational methods in identifying novel antibacterial agents and demonstrates the potential of the dihydroxyphenyl-thiazole framework for further optimization into potent DNA gyrase inhibitors. nih.govresearchgate.net
| Compound Class | Target Enzyme | Activity |
| 2-amino-4-(2,4-dihydroxyphenyl)thiazoles | DNA Gyrase B | Low micromolar inhibition |
This table indicates the inhibitory activity of dihydroxyphenyl-thiazole analogs against DNA Gyrase B.
Receptor-Ligand Dynamics and Signal Transduction Modulation
The structural similarity of this compound to endogenous neurotransmitters suggests potential interactions with various receptor systems in the central nervous system. This section explores the engagement of its analogs with neurotransmitter receptors and their impact on signal transduction pathways.
Analogs of this compound have shown significant activity at neurotransmitter receptors, particularly glutamate (B1630785), dopamine (B1211576), and serotonin (B10506) receptors.
One of the most well-studied analogs is (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), which is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1a and mGluR5a. nih.gov The agonist activity of 3,5-DHPG resides exclusively in the S-isomer. nih.gov (S)-3,5-DHPG stimulates phosphoinositide hydrolysis and can modulate cyclic AMP levels. nih.gov It also influences neurotransmitter release and synaptic plasticity, inducing long-term depression (LTD) or long-term potentiation (LTP) under specific conditions. nih.govnih.gov
Furthermore, the dihydroxyphenyl moiety is a key feature in compounds designed to interact with dopamine receptors. Bivalent dopamine agonists have been developed that incorporate a central 1,4-dihydroxy phenyl group. nih.gov These compounds exhibit high affinity for D2 and D3 dopamine receptors. nih.gov The dihydroxy functionality is well-tolerated and contributes to the binding of these ligands to the dopamine receptors. nih.gov
In the context of serotonin receptors, it has been noted that many hallucinogenic compounds, which often mimic schizophrenia-like symptoms, bind to the 5-HT2A receptor. nih.gov Additionally, a study on monoaminergic metabolites showed that a 5-HT2 agonist could decrease levels of dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, in both the nucleus accumbens and the striatum of rats, suggesting a modulatory role of the serotonin system on dopamine turnover. nih.gov
These findings collectively demonstrate that the dihydroxyphenylglycine scaffold is a versatile structure for interacting with multiple neurotransmitter systems, including glutamatergic, dopaminergic, and serotonergic pathways, thereby modulating crucial aspects of neuronal signaling and function.
Modulation of Protein Aggregation (e.g., Alpha-Synuclein)
The aggregation of proteins, such as alpha-synuclein (B15492655), is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. nih.govfrontiersin.org The modulation of this aggregation process is a key area of therapeutic research. While direct studies on this compound are limited, research on structurally similar catecholamine metabolites provides insight into the potential effects of dihydroxyphenyl compounds on protein aggregation.
One such related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, has been shown to inhibit the formation of mature amyloid fibrils of alpha-synuclein. nih.govnih.gov Studies have demonstrated that DOPAC can alter the amyloidogenic process, stabilizing the monomeric form of alpha-synuclein and inducing the formation of dimers and trimers. nih.govnih.gov These DOPAC-induced oligomers appear to be less cytotoxic and show a reduced production of reactive oxygen species compared to alpha-synuclein aggregates formed in the absence of DOPAC. nih.gov The protective mechanism may involve covalent modifications of the protein by radicals generated from DOPAC autoxidation, which in turn inhibits fibril formation. nih.gov
The general capability of phenolic compounds, particularly those with catechol moieties (two adjacent hydroxyl groups on a benzene (B151609) ring), to interfere with alpha-synuclein aggregation is a recurring theme in research. mdpi.com These compounds can interact with alpha-synuclein and either inhibit the formation of fibrils or destabilize pre-existing ones. mdpi.com This suggests that the 2,5-dihydroxy substitution pattern in this compound could potentially confer similar anti-aggregation properties, though specific experimental validation is required.
Table 1: Effects of DOPAC on Alpha-Synuclein Aggregation
| Feature | Observation | Reference |
| Fibril Growth | Inhibition of mature amyloid fibril growth. | nih.govnih.gov |
| Protein Conformation | Stabilization of monomeric alpha-synuclein. | nih.gov |
| Oligomer Formation | Induction of dimer and trimer formation. | nih.gov |
| Cytotoxicity | Reduction of cytotoxicity induced by aggregates. | nih.gov |
| ROS Production | Decrease in reactive oxygen species production. | nih.gov |
Substrate Specificity and Metabolic Pathway Analysis
The catabolism of aromatic amino acids, phenylalanine and tyrosine, is a critical metabolic process. A key intermediate in this pathway is 2,5-dihydroxyphenylacetic acid, also known as homogentisic acid. nih.govslideshare.netwikipedia.org This compound is structurally very similar to this compound, differing by the presence of an amino group at the alpha-carbon.
The established pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then converted to homogentisate (B1232598). nih.govnih.gov Homogentisate is a central intermediate that is further catabolized by the homogentisate central pathway. nih.govresearchgate.net This pathway involves several key enzymes:
Homogentisate 1,2-dioxygenase (HmgA): This enzyme catalyzes the opening of the aromatic ring of homogentisate to produce maleylacetoacetate. nih.govnih.gov
Maleylacetoacetate isomerase (HmgC): This enzyme isomerizes maleylacetoacetate to fumarylacetoacetate. nih.govnih.gov
Fumarylacetoacetate hydrolase (HmgB): This enzyme hydrolyzes fumarylacetoacetate to yield fumarate (B1241708) and acetoacetate, which are central metabolism intermediates that can enter the citric acid cycle. nih.govslideshare.netnih.gov
A deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of homogentisic acid, resulting in a metabolic disorder known as alkaptonuria. wikipedia.orgnih.gov While the direct role of this compound in this pathway is not explicitly detailed in available research, its structural similarity to homogentisic acid suggests it could potentially be a substrate for enzymes in this pathway, or a related metabolite.
Table 2: Key Enzymes and Reactions in the Homogentisate Pathway
| Enzyme | Substrate | Product | Function in Pathway | Reference |
| Homogentisate 1,2-dioxygenase (HmgA) | Homogentisate | Maleylacetoacetate | Aromatic ring cleavage | nih.govnih.gov |
| Maleylacetoacetate isomerase (HmgC) | Maleylacetoacetate | Fumarylacetoacetate | Isomerization | nih.govnih.gov |
| Fumarylacetoacetate hydrolase (HmgB) | Fumarylacetoacetate | Fumarate and Acetoacetate | Hydrolysis to central metabolites | nih.govnih.gov |
While direct evidence for the involvement of this compound in biosynthesis is scarce, studies on the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine (Dpg) highlight the role of a structural isomer, 3,5-dihydroxyphenylacetic acid. nih.gov Dpg is a component of the vancomycin-type antibiotic balhimycin, produced by Amycolatopsis mediterranei. nih.gov
The biosynthesis of Dpg involves a polyketide synthase (PKS) encoded by the dpgA gene. nih.gov This enzyme utilizes malonyl-CoA as a substrate to synthesize 3,5-dihydroxyphenylacetic acid. nih.gov This intermediate is then further processed in a proposed reaction sequence involving enzymes similar to enoyl-CoA hydratases and a dehydrogenase, leading to the formation of 3,5-dihydroxyphenylglyoxylic acid. nih.gov The final step is a transamination reaction to produce (S)-3,5-dihydroxyphenylglycine. nih.gov
This pathway underscores how a dihydroxyphenylacetic acid scaffold can serve as a precursor for the synthesis of more complex, non-proteinogenic amino acids in microbial systems. Although this example involves the 3,5-dihydroxy isomer, it provides a model for how this compound or its corresponding keto-acid could potentially be integrated into or arise from specialized metabolic pathways.
The biodegradation of aromatic compounds by microorganisms is a vital process for environmental remediation. While specific microbial degradation pathways for this compound have not been extensively documented, the degradation of related phenolic and phenoxyacetic compounds has been studied.
Microorganisms, including various bacteria and fungi, have evolved diverse metabolic pathways to break down aromatic compounds. nih.govnih.gov For many chlorinated phenoxyacetic acids, for example, the initial step often involves the cleavage of the ether bond, followed by hydroxylation of the resulting phenolic compound. nih.govnih.gov The resulting chlorocatechols then undergo ring cleavage by dioxygenases, funneling the breakdown products into central metabolic pathways like the tricarboxylic acid cycle. nih.gov
In the context of this compound, a plausible biodegradation pathway would likely involve initial reactions targeting the amino group (e.g., deamination or transamination) and the hydroxyl groups. The resulting intermediates, such as a dihydroxyphenyl keto-acid or homogentisic acid, would then be susceptible to ring-cleavage enzymes, similar to those in the homogentisate pathway described in section 3.3.1. nih.gov The presence of both a catechol-like structure and an amino acid moiety suggests that a consortium of microorganisms with varied enzymatic capabilities might be required for its complete mineralization.
Metal Chelation and Coordination Chemistry within Biological Systems
The structure of this compound, featuring a catechol (2,5-dihydroxy) group, a carboxylate group, and an amino group, suggests a strong potential for metal chelation. nih.gov Catechol moieties are well-known for their ability to form stable complexes with a variety of metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). The presence of multiple binding sites (the two hydroxyl groups, the carboxylate oxygen atoms, and the nitrogen atom of the amino group) allows for the formation of stable, multi-dentate coordination complexes.
Within biological systems, metal chelation is a critical process for the transport, storage, and function of metal ions. nih.gov The ability of a molecule to chelate metal ions can influence a range of biological activities. For instance, by binding to redox-active metals like iron or copper, a chelator can modulate their participation in Fenton-like reactions, which generate damaging reactive oxygen species. This can have either antioxidant or pro-oxidant consequences depending on the specific coordination chemistry and redox potential of the resulting metal complex.
While specific studies on the coordination chemistry of this compound in biological contexts are not widely available, the known properties of similar molecules, such as catecholamines and other amino acids with chelating side chains, provide a basis for predicting its behavior. The genetic incorporation of unnatural amino acids with metal-chelating side chains into proteins has been used as a tool to create novel biocatalysts and therapeutic agents, demonstrating the utility of such functionalities. nih.gov The potential for this compound to interact with and influence the homeostasis of essential metal ions in biological systems is therefore an area warranting further investigation.
Mechanistic Insights into Biological Activities of 2 Amino 2 2,5 Dihydroxyphenyl Acetic Acid Derivatives
Mechanisms of Antimicrobial Action
Derivatives of 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid exhibit a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and parasites through various mechanisms.
Antibacterial Mechanisms
While the precise antibacterial mechanisms of this compound are not extensively detailed in the available literature, the activity of related amino acid-based antimicrobials often involves the inhibition of essential bacterial enzymes. nih.gov For instance, some amino acid derivatives act as structural analogs of intermediates in microbial biosynthetic pathways, such as those for folic acid or peptidoglycan synthesis. nih.govoregonstate.educationopenstax.org By competitively inhibiting enzymes in these pathways, they can disrupt cell wall formation or the synthesis of nucleic acids, leading to a bacteriostatic or bactericidal effect. oregonstate.educationopenstax.org
Antifungal Mechanisms (e.g., against Candida albicans)
The antifungal activity of dihydroxyphenyl compounds against pathogenic yeasts like Candida albicans can be attributed to several mechanisms. A primary mode of action involves the disruption of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. mdpi.com Inhibition of enzymes in the ergosterol pathway leads to a compromised cell membrane integrity and function. mdpi.com Additionally, some phenolic compounds can interfere with cell wall synthesis, specifically the production of β-1,3-glucan, a vital structural component of the fungal cell wall. nih.gov This disruption can lead to osmotic instability and fungal cell death. nih.gov Another potential mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. nih.gov
Notably, the development of resistance in Candida species is a growing concern. Resistance mechanisms can include alterations in the target enzyme, changes in sterol biosynthesis, and overexpression of the drug target. mdpi.com
Antiparasitic Mechanisms (e.g., Antileishmanial Activity)
Structurally related compounds, such as 2-amino-thiophene derivatives, have demonstrated significant antileishmanial activity, offering insights into the potential antiparasitic mechanisms of this compound derivatives. nih.govunc.edumdpi.com These compounds have been shown to be effective against both the promastigote and amastigote forms of Leishmania amazonensis. nih.govunc.edu
One of the key mechanisms is the induction of apoptosis-like cell death in the parasites, which involves phosphatidylserine (B164497) externalization and DNA fragmentation. nih.govunc.edu Furthermore, docking studies suggest that these derivatives may inhibit trypanothione (B104310) reductase (TryR), an essential enzyme in the parasite's defense against oxidative stress. nih.govunc.edu Another important aspect of their antiparasitic action is the immunomodulatory effect on host macrophages, leading to a reduction in the infection index. nih.govunc.edu This is associated with an increase in the production of pro-inflammatory cytokines such as TNF-α and IL-12, as well as nitric oxide (NO). nih.govunc.edu
| Compound | Target Organism | IC50 (µM) - Promastigotes | EC50 (µM) - Amastigotes |
| SB-44 | L. amazonensis | 7.37 | 15.82 |
| SB-83 | L. amazonensis | 3.37 | 18.5 |
| SB-200 | L. amazonensis | 3.65 | 20.09 |
Antineoplastic Mechanisms and Cellular Pathway Modulation
Derivatives of dihydroxyphenylacetic acid have demonstrated antiproliferative and pro-apoptotic effects on cancer cells. For instance, 3,4-dihydroxyphenylacetic acid (PAA), a close structural analog, has been shown to inhibit the growth of human breast cancer T47D cells. nih.gov
The antineoplastic mechanism involves the induction of apoptosis. nih.gov Studies have shown that PAA can induce both early and late apoptosis in cancer cells. nih.gov This process is mediated through the modulation of apoptotic-related proteins. For example, PAA has been observed to decrease the levels of the pro-apoptotic proteins Bak and Fas, suggesting a distinct signaling pathway leading to apoptosis. nih.gov Furthermore, these phenolic acids can influence the cell cycle of cancer cells, often leading to an increase in the number of nonapoptotic cells in the S phase and a decrease in the G2/M phase. nih.gov Other related derivatives, such as certain hydroxamic acid derivatives, have been shown to induce cell cycle arrest and caspase-dependent apoptosis in leukemic cells. nih.gov Similarly, some 2,4-dinitrobenzenesulfonamide (B1250028) derivatives can induce cell cycle blockade and apoptosis in acute leukemia cells. ualberta.ca
| Compound | Cell Line | Effect |
| 3,4-dihydroxyphenylacetic acid (PAA) | T47D (human breast cancer) | Induces apoptosis, alters cell cycle |
| Caffeic Acid | T47D (human breast cancer) | Induces apoptosis, alters cell cycle |
| New 2,4-Dinitrobenzenesulfonamide Derivative (S1) | K562 and Jurkat (acute leukemia) | Induces apoptosis and cell cycle arrest |
| Novel Hydroxamic Acid Derivative (KH16) | Leukemic cells | Induces apoptosis and constrains autophagy |
Neuroprotective Mechanisms and Oxidative Stress Mitigation
Phenolic acids, including derivatives of dihydroxyphenylacetic acid, exhibit significant neuroprotective effects, primarily through the mitigation of oxidative stress. mdpi.comnih.gov Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. nih.govmdpi.com
A central mechanism of neuroprotection is the activation of the Keap1-Nrf2/HO-1 signaling pathway. nih.gov Under conditions of oxidative stress, these compounds can promote the translocation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) to the nucleus. nih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and phase II detoxifying enzymes, leading to their increased expression. nih.gov One of the key enzymes upregulated by this pathway is heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties. mdpi.com
The neuroprotective effects of these compounds are also attributed to their ability to scavenge free radicals and reduce lipid peroxidation, thereby protecting neurons from oxidative damage. nih.gov They can also increase the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov
| Compound/Metabolite | Model | Observed Neuroprotective Mechanism |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Acetaminophen-induced liver injury in mice | Activation of Nrf-2, enhancement of phase II and antioxidant enzymes. nih.gov |
| Phenolic Acids (general) | In vitro and in vivo models of neurodegeneration | Amelioration of ischemia/reperfusion injury, neuroinflammation, and apoptosis. mdpi.com |
| Flavonoids (related polyphenols) | Animal models of neurodegenerative diseases | Stimulation of the Nrf2/ARE system, induction of brain-derived neurotrophic factor. mdpi.com |
Mechanisms of Anti-inflammatory Effects
The anti-inflammatory actions of compounds containing a hydroquinone (B1673460) moiety are believed to be mediated primarily through the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX). researchgate.netnih.gov
The inflammatory response is a complex process involving the production of various mediators. Prostaglandins (B1171923) and thromboxanes are significant contributors to inflammation, pain, and fever. Their synthesis is dependent on the COX enzymes, COX-1 and COX-2. researchgate.net
Research on hydroquinone, the parent compound of this compound, has demonstrated its ability to suppress the production of thromboxane (B8750289) B2 and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov This suppression is indicative of COX enzyme inhibition. By inhibiting COX, hydroquinone-containing compounds can effectively reduce the synthesis of these pro-inflammatory mediators, thereby exerting an anti-inflammatory effect. researchgate.netnih.gov
Studies on dental pulp cells have shown that hydroquinone can attenuate interleukin-1β (IL-1β)-induced production of PGE2. nih.gov IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in initiating and amplifying inflammatory responses. The inhibition of its downstream effects further underscores the anti-inflammatory potential of the hydroquinone structure.
The mechanism can be summarized as follows:
Inhibition of Cyclooxygenase (COX): The primary mechanism is the inhibition of COX-1 and COX-2 enzymes.
Reduction of Prostaglandin Synthesis: This leads to a decrease in the production of pro-inflammatory prostaglandins like PGE2. researchgate.netnih.gov
Table 1: Effect of Hydroquinone on Inflammatory Mediators
| Mediator | Effect of Hydroquinone | Implied Mechanism | Reference |
|---|---|---|---|
| Thromboxane B2 | Suppression of production | COX Inhibition | researchgate.netnih.gov |
| Prostaglandin E2 (PGE2) | Prevention of IL-1β-induced production | COX Inhibition | nih.gov |
| 8-isoprostane | Prevention of IL-1β-induced production | Antioxidant Activity | nih.gov |
Antioxidant Mechanisms and Redox Cycling Activities
The 2,5-dihydroxyphenyl structure, also known as hydroquinone, is a well-established antioxidant moiety. researchgate.neteastman.com Its antioxidant activity is rooted in its chemical structure, which allows it to readily donate hydrogen atoms or electrons to neutralize free radicals.
The primary antioxidant mechanisms of the hydroquinone moiety include:
Free Radical Scavenging: Hydroquinone can directly react with and neutralize various reactive oxygen species (ROS), such as peroxy radicals. eastman.com This process involves the donation of a hydrogen atom from one of the hydroxyl groups, forming a more stable phenoxyl radical. This radical can be further stabilized by resonance and can react with another free radical, effectively terminating the radical chain reaction. eastman.com The mechanism involves the formation of a stable semiquinone radical intermediate. nih.gov
Redox Cycling: The hydroquinone/p-benzoquinone redox couple allows the molecule to participate in redox cycling. It can be oxidized to p-benzoquinone, and this process can be reversed. This ability to cycle between a reduced (hydroquinone) and an oxidized (quinone) state is central to its antioxidant function, as it can quench free radicals in the process. nih.gov
Inhibition of Lipid Peroxidation: By scavenging free radicals, hydroquinone can inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. nih.gov Studies have shown that hydroquinone prevents the formation of 8-isoprostane, a marker of lipid peroxidation. nih.gov
The antioxidant properties of the hydroquinone core are crucial as oxidative stress is closely linked to inflammation. By reducing oxidative stress, these compounds can also indirectly mitigate the inflammatory response.
Computational Chemistry and Theoretical Studies on 2 Amino 2 2,5 Dihydroxyphenyl Acetic Acid
Quantum Chemical Calculations for Electronic Properties and Reactivity
No specific studies detailing quantum chemical calculations to determine the electronic properties (such as HOMO/LUMO energies, electrostatic potential maps, or charge distribution) or reactivity descriptors for 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid were found.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
There are no published molecular docking or molecular dynamics simulation studies that investigate the binding modes, interaction energies, or conformational stability of this compound with any specific biological target.
Pharmacophore Modeling for Rational Ligand Design
No research is available on the development of pharmacophore models based on the structure of this compound for the purpose of rational ligand design or virtual screening.
In Silico Structure-Activity Relationship (SAR) Studies
No in silico Structure-Activity Relationship (SAR) studies for this compound or a series of its analogs have been reported in the literature.
Prediction of Potential Biological Targets and Binding Affinities
There are no available computational studies that predict potential biological targets or calculate the binding affinities for this compound using methods such as reverse docking or target prediction algorithms.
Analytical Research Methodologies for 2 Amino 2 2,5 Dihydroxyphenyl Acetic Acid and Its Metabolites
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)
Chromatographic methods are fundamental to the analysis of 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid, providing powerful tools for both qualitative and quantitative assessment.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of amino acids and their derivatives in biological samples. nih.govresearchgate.net The development of a robust HPLC method typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve high resolution and sensitivity. For amino acid analysis, reversed-phase columns, such as a C18 column, are commonly employed. nih.govresearchgate.net Detection is often performed using an ultraviolet-visible (UV-Vis) detector. nih.gov
To enhance detection sensitivity and selectivity, especially for complex biological matrices, pre-column derivatization is a common strategy. researchgate.net Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amino groups to yield highly fluorescent products, allowing for fluorometric detection at picomolar levels. researchgate.net Method validation is crucial and generally assesses linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. nih.gov
Interactive Table: Example HPLC Method Parameters for Amino Acid Derivative Analysis The following table is based on established methods for similar compounds and serves as a representative example.
| Parameter | Specification | Purpose |
|---|---|---|
| Instrument | Agilent 1290 Infinity LC or similar | Provides high-pressure gradient elution for complex sample separation. nih.gov |
| Column | Luna C18 (150 x 3.00 mm, 3 µm) | Reversed-phase column for separating polar and nonpolar analytes. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid | Organic modifier and ion-pairing agent to achieve optimal separation. nih.gov |
| Detector | UV-Vis or Fluorescence Detector | UV detection is broadly applicable; fluorescence is used for derivatized analytes for higher sensitivity. nih.govresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation and analysis time. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring the progress of chemical syntheses and for preliminary purity assessments. unl.pt In the synthesis of related metabolites like 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, TLC is used to track the consumption of reactants and the formation of products. unl.pt The process involves spotting the reaction mixture on a silica (B1680970) gel plate (e.g., Merck Kieselgel GF 254) and developing it in a suitable mobile phase, such as a mixture of dichloromethane (B109758) and methanol (B129727) (90:10). unl.pt Visualization of the separated spots can be achieved under UV light (254 nm) or by staining with specific reagents like ninhydrin, which is sensitive to amino groups. unl.pt
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR, Raman Spectroscopy)
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H-NMR and ¹³C-NMR are used to identify the chemical environment of hydrogen and carbon atoms, respectively. unl.pt For a synthesized metabolite, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, specific chemical shifts (δ) and coupling constants (J) have been reported, allowing for the complete assignment of the molecular structure. unl.pt
Interactive Table: Reported NMR Data for 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid hydrobromide Data acquired in D₂O. unl.pt
| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ¹H-NMR | 7.10–7.08 | m | 2H, ArH |
| 6.90 | d, J = 8.0 | 1H, ArH | |
| 3.61–3.56 | m | 3H, CH₂CO₂H, CHNH₂ | |
| 2.93 | dd, J = 6.1 and 14.1 | 1H, CHH'CH | |
| 2.78 | dd, J = 8.1 and 14.1 | 1H, CHH'CH | |
| 1.32 | d, J = 6.6 | 3H, CHCH₃ | |
| ¹³C-NMR | 176.00 | - | CO₂H |
| 153.36, 132.11, 129.20, 127.92, 124.26, 116.17 | - | Ar-C | |
| 49.27 | - | CHNH₂ | |
| 39.20 | - | CH₂CO₂H |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. unl.pt For instance, the [MH]⁺ ion of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid was identified with high precision using HRMS(ESI). unl.pt When coupled with Gas Chromatography (GC-MS), it is a powerful tool for quantifying derivatized amino acids in environmental samples. mdpi.com
Infrared (IR) and Raman Spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov The analysis of FT-IR and FT-Raman spectra allows for the identification of characteristic vibrations, such as O-H stretching from hydroxyl and carboxylic acid groups, N-H stretching from the amino group, and C=O stretching from the carboxyl group. nih.govmdpi.com In studies of related amino acids, FT-IR spectra have been recorded in the 4000–400 cm⁻¹ region. nih.govnih.gov The formation of amide bonds during coupling reactions can be confirmed by the disappearance of the carboxylic acid C=O band (around 1735 cm⁻¹) and the appearance of a new shoulder corresponding to the C-N bond of the amide at approximately 1545 cm⁻¹. mdpi.com
Electrochemical Detection Methods for Derivatized Analytes
Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive compounds. While direct electrochemical detection of this compound is possible due to its oxidizable dihydroxyphenyl moiety, derivatization can be employed to enhance selectivity or to enable detection of metabolites that lack inherent electroactivity.
The principle involves using a modified electrode to facilitate the oxidation or reduction of the target analyte. bohrium.com For example, a graphite (B72142) screen-printed electrode modified with an electrochemically oxidized cobalt derivative has been used for the label-free voltammetric detection of 2-aminoindane, a psychoactive substance. bohrium.com Such sensors can achieve low limits of detection (in the micromolar range) and can distinguish between structurally similar compounds. bohrium.com Techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are used to investigate the electrochemical behavior and quantify the analyte. nih.gov The development of a specific method for this compound would involve optimizing the electrode material and experimental conditions, such as pH and potential waveform, to achieve a selective and sensitive response.
Isotopic Labeling and Tracing in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. nih.gov Isotopic labeling is at the core of MFA. The methodology involves introducing a substrate enriched with a stable isotope (e.g., ¹³C-labeled glucose or a ¹⁵N-labeled amino acid) into cells or an organism. nih.gov
As the labeled substrate is metabolized, the isotope is incorporated into downstream intermediates and final products, including compounds like this compound or its metabolites. The pattern of isotope incorporation, known as the mass isotopomer distribution, is then measured with high precision using mass spectrometry (often GC-MS or LC-MS) or NMR spectroscopy. nih.gov
For GC-MS analysis of amino acids in this context, samples are often hydrolyzed and derivatized with agents like N-methyl-N-t-butyl dimethyl silyl-trifluoroacetamide (MBDSTFA) to make them volatile. nih.gov The measured isotopomer distributions are then fed into a computational model of the metabolic network to calculate the intracellular metabolic fluxes. This powerful approach can reveal the metabolic origins of this compound and quantify its production and consumption rates through various pathways. nih.gov
Future Research Directions and Emerging Applications in the Field of 2 Amino 2 2,5 Dihydroxyphenyl Acetic Acid
Development of Novel Chemical Probes and Molecular Tools for Biological Systems
The development of chemical probes is essential for elucidating complex biological processes. The unique hydroquinone (B1673460) structure of the 2,5-dihydroxyphenyl moiety, combined with the versatility of the amino acid backbone, makes 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid an attractive candidate for the design of novel molecular tools.
Future research could focus on modifying the core structure to create probes for studying cellular environments and enzymatic activities. For instance, the hydroquinone ring is redox-active and could be exploited to develop probes that report on the oxidative state within cells or organelles. Furthermore, derivatives could be synthesized by attaching fluorescent reporters or photo-crosslinking agents to the amino or carboxyl groups, enabling the visualization and identification of its potential binding partners within a cellular context.
A hypothetical research workflow for developing such probes is outlined below:
| Step | Objective | Methodology | Potential Outcome |
| 1. Synthesis | Create a library of derivatives. | Conjugate fluorophores (e.g., fluorescein, rhodamine) to the N-terminus or C-terminus of the core molecule. | A series of fluorescently labeled probes. |
| 2. Characterization | Analyze photophysical properties. | Spectroscopic analysis to determine excitation/emission spectra, quantum yield, and sensitivity to environmental changes (e.g., pH, redox potential). | Probes with optimal brightness and responsiveness for biological imaging. |
| 3. In Vitro Validation | Test probe specificity. | Incubate probes with purified enzymes or proteins potentially involved in tyrosine metabolism or related pathways. | Identification of specific protein targets and validation of probe binding. |
| 4. Cellular Imaging | Visualize probe localization and activity. | Utilize confocal microscopy to track the probe's distribution and response to cellular stimuli in live cells. | Insights into the subcellular localization and the biological context of the compound's interactions. |
By developing such tools, researchers could gain a deeper understanding of the pathways modulated by this novel amino acid and its metabolites.
Exploration of Uncharted Biological Pathways and Cellular Roles
The structural similarity of this compound to homogentisic acid (HGA) strongly suggests its potential involvement in the tyrosine metabolism pathway. In the genetic disorder alkaptonuria, a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD) leads to the accumulation of HGA. nih.gov It is conceivable that this compound could act as a substrate, inhibitor, or modulator of HGD or other enzymes in this pathway. Investigating these interactions is a critical area for future research.
Furthermore, HGA itself has been shown to possess antibacterial properties. mdpi.com This raises the possibility that its amino acid analogue could serve as a novel antimicrobial agent. Future studies should explore its activity against a panel of pathogenic bacteria, investigating its mechanism of action, which could involve membrane disruption or inhibition of essential metabolic pathways. mdpi.com The exploration of these uncharted biological roles could reveal novel therapeutic opportunities.
Key Research Questions:
Does this compound interact with enzymes of the tyrosine catabolism pathway, such as homogentisate 1,2-dioxygenase?
Can this compound be metabolized by human or microbial enzymes, and what are the resulting products?
Does the compound exhibit antibacterial, antiviral, or antifungal activity? If so, what is the mechanism of action?
Does the molecule affect cellular signaling pathways, particularly those related to oxidative stress, given its hydroquinone structure?
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery Platforms
Modern drug discovery heavily relies on the synergy between computational and experimental approaches to accelerate the identification and optimization of lead compounds. nih.govmdpi.com The scaffold of this compound is well-suited for such integrated platforms.
Future research should employ computational techniques like molecular docking and virtual screening to predict the binding of this compound and its virtual derivatives to a wide range of protein targets. mdpi.com Structure-based drug design can be used to model interactions with enzymes for which a three-dimensional structure is known, such as those in bacterial metabolic pathways or human cancer-related proteins. nih.gov These in silico predictions can then guide the synthesis and experimental validation of the most promising candidates, creating an efficient discovery pipeline.
A proposed integrated workflow is detailed in the table below:
| Phase | Methodology | Tools & Techniques | Objective |
| 1. Target Identification | Bioinformatics & Systems Biology | Genomic and proteomic databases. | Identify potential protein targets related to a disease of interest (e.g., bacterial enzymes, human kinases). |
| 2. In Silico Screening | Structure-Based Drug Design | Molecular Docking (e.g., AutoDock, GOLD), Virtual Screening. nih.gov | Predict the binding affinity of a virtual library of this compound derivatives against the identified targets. |
| 3. Hit Prioritization | QSAR & ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling; software to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). | Rank virtual hits based on predicted potency and drug-like properties to select a subset for synthesis. |
| 4. Chemical Synthesis | Organic Synthesis | Standard peptide coupling and aromatic chemistry. | Synthesize the prioritized compounds for experimental testing. |
| 5. Experimental Validation | Biochemical & Cellular Assays | Enzyme inhibition assays, cell viability assays, antimicrobial susceptibility testing. | Confirm the biological activity of the synthesized compounds and establish a structure-activity relationship (SAR). |
This iterative cycle of computational prediction and experimental validation can significantly enhance the efficiency of discovering novel drug candidates based on this unique chemical scaffold. acs.org
Rational Design of Targeted Agents for Specific Biochemical Processes
The this compound molecule offers multiple points for chemical modification, making it an excellent starting point for the rational design of targeted therapeutic agents. mdpi.com By systematically altering its functional groups, derivatives can be engineered to achieve high potency and selectivity for a specific biological target.
For example, the amino acid backbone can be incorporated into peptides or peptidomimetics to target protein-protein interactions. nih.gov The dihydroxyphenyl ring can be modified to enhance binding affinity or alter electronic properties, while the carboxyl and amino groups can be derivatized to improve pharmacokinetic properties such as cell permeability and metabolic stability. This approach allows for the fine-tuning of the molecule's properties to create specialized agents for therapeutic intervention.
The table below presents a rational design strategy based on the this compound scaffold.
| Structural Modification | Rationale / Intended Purpose | Potential Target Class |
| N-acylation | Introduce groups to mimic natural peptide ligands; improve stability. | Proteases, G-protein coupled receptors. |
| C-terminal amidation/esterification | Neutralize charge to improve membrane permeability; prevent rapid degradation by carboxypeptidases. | Intracellular enzymes, ion channels. |
| Ring substitution (e.g., halogenation) | Modulate electronic properties and metabolic stability; enhance binding via halogen bonding. | Kinases, metabolic enzymes. |
| Hydroxyl group modification (e.g., methylation) | Block metabolic oxidation; alter hydrogen bonding capacity. | Any target where hydroxyl interaction is not critical for binding. |
| Incorporation into a peptide sequence | Create novel peptidomimetics with defined secondary structures. nih.gov | Protein-protein interaction interfaces. |
Through such rational design, the simple core structure of this compound can serve as the foundation for developing a new generation of targeted drugs for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves protecting the hydroxyl groups (2,5-dihydroxy) on the phenyl ring to prevent side reactions during amination. For example, using acetyl or tert-butyldimethylsilyl (TBS) protecting groups, followed by nucleophilic substitution or reductive amination. Optimization includes adjusting pH (e.g., mildly acidic conditions for deprotection) and catalysts (e.g., Pd/C for hydrogenolysis). Yield improvements may require temperature control (e.g., 0–5°C during sensitive steps) and stoichiometric excess of amino donors like NH₃ in THF/MeOH mixtures .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column and mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity. Retention times can be cross-referenced with standards .
- Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d6) to confirm the aromatic hydroxyl (δ 9–10 ppm) and amino (δ 1.5–3 ppm) protons. COSY or HSQC can resolve overlapping signals.
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.06) .
Advanced Research Questions
Q. How can contradictory reports on the antioxidant vs. pro-oxidant effects of this compound be resolved in different biological models?
- Methodological Answer :
- Assay Selection : Use multiple assays (e.g., DPPH scavenging for antioxidant activity vs. ROS detection in cell lines for pro-oxidant effects).
- Concentration Gradients : Test dose-dependent responses (e.g., 1–100 µM) to identify thresholds where activity shifts.
- Model Systems : Compare results across in vitro (e.g., HepG2 cells) and in vivo models (e.g., zebrafish), noting differences in metabolic pathways or redox environments .
Q. What computational strategies predict the receptor-binding affinity of this compound, considering hydroxyl/amino group positioning?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., GABA receptors or tyrosine hydroxylase). Focus on hydrogen bonds between hydroxyl groups and catalytic residues.
- QSAR Modeling : Correlate substituent positions (e.g., meta vs. para hydroxyls) with bioactivity data from analogs (e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid in neuroprotection studies) .
Q. What experimental designs are effective for studying the microbial metabolism of this compound in gut microbiota models?
- Methodological Answer :
- Anaerobic Cultures : Use fecal inocula in bioreactors with controlled O₂ levels to simulate intestinal conditions.
- Metabolite Profiling : LC-MS/MS to track degradation products (e.g., phenylacetic acid derivatives) and correlate with microbial taxa (via 16S rRNA sequencing).
- Comparative Analysis : Reference data from phenolic acid metabolism studies (e.g., 3,4-dihydroxyphenylacetic acid in Firmicutes/Enterobacteriaceae interactions) .
Data Analysis and Optimization
Q. How can researchers optimize stability studies of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via UV-Vis (λ = 270 nm for aromatic systems).
- Thermal Stability : Use accelerated stability testing (40–60°C) to predict shelf life, with Arrhenius equation extrapolation.
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using controlled UV/visible light exposure .
Q. What strategies reconcile discrepancies in reported neuroprotective mechanisms of amino acid derivatives like this compound?
- Methodological Answer :
- Pathway Inhibition : Use specific inhibitors (e.g., MK-801 for NMDA receptors) to isolate mechanisms in neuronal cultures.
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BDNF, SOD1) across studies.
- Cross-Study Meta-Analysis : Aggregate data from analogs (e.g., 2-Amino-2-(4-methoxyphenyl)acetic acid) to identify conserved pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
